molecular formula C16H21N7O3 B2396677 {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine CAS No. 578699-75-9

{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine

Cat. No.: B2396677
CAS No.: 578699-75-9
M. Wt: 359.39
InChI Key: NJKQJBPJFXNZFN-UHFFFAOYSA-N
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Description

{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for the development of novel targeted therapies. Its structure incorporates a 5-nitropyrimidine core, a scaffold frequently explored in drug discovery for its ability to interact with various enzymatic targets . The compound is functionalized with a morpholinoethylamino side chain, a feature commonly found in kinase inhibitors due to its potential to enhance solubility and binding affinity to ATP pockets . This specific molecular architecture suggests potential as a precursor or lead compound for investigating pathways critical in cancer cell proliferation and survival. The primary research value of this compound lies in its potential application as an inhibitor of key cellular kinases. Kinases are enzymes implicated in a wide array of diseases, including cancers, inflammatory conditions, and neurodegenerative disorders . Compounds featuring morpholino and nitropyrimidine motifs have been documented as potent inhibitors of kinases such as glycogen synthase kinase 3 (GSK-3) and STAT6, which are vital regulators of cell signaling . Researchers can utilize this chemical tool to probe the phosphotransferase mechanisms and dysregulated signaling pathways in tumor cells, contributing to the understanding of oncogenesis and the evaluation of new therapeutic strategies . Furthermore, structurally related nitropyrimidine derivatives have demonstrated promising antitumor activity by inducing apoptosis in leukemia cell lines . The mechanism is often associated with the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c, leading to programmed cell death . As a research tool, this compound is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h1-5H,6-11H2,(H4,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKQJBPJFXNZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrimidine derivative followed by amination and subsequent coupling with a morpholine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

To contextualize Compound X, we compare it with structurally and functionally related pyrimidine derivatives reported in recent literature. Key parameters include substitution patterns, synthetic pathways, physicochemical properties, and biological activities.

Structural Analogues

Table 1: Structural Comparison of Compound X and Analogues

Compound Name Substituents (Positions) Key Functional Groups Reference
Compound X 2: morpholin-4-ylethylamino; 5: nitro; 6: amino Morpholine, nitro, phenylamine N/A
(3,4-Dimethyl)phenylamine-angycyclinone (4) C-ring cleaved angucyclinone + phenylamine Disubstituted phenylamine, polyketide
N4-(1-(Aminomethyl)cyclohexyl)-... (232) 2: methylpiperazine; 5: amino; 6: amino Methylpiperazine, cyclohexylamine
N-(2-Fluorophenyl)-...pyrimidin-4-amine 2: phenyl; 4: fluorophenyl; 5: methoxyphenyl Fluorine, methoxy, pyrimidine
4-Amino-2-chloro-6-methyl-5-nitropyrimidine 2: chloro; 5: nitro; 6: methyl Chloro, nitro, methyl

Key Observations :

  • Substitution at Position 2: Compound X’s morpholin-4-ylethylamino group distinguishes it from analogues with methylpiperazine (Compound 232 ) or simple aryl groups ( ). Morpholine’s oxygen atom may enhance solubility via hydrogen bonding.
  • Nitro Group at Position 5: Shared with 4-Amino-2-chloro-6-methyl-5-nitropyrimidine , but the nitro group in Compound X is adjacent to an amino group (position 6), which could alter redox properties or metabolic stability.
  • Phenylamine vs. Disubstituted Phenylamines : Compound X’s phenylamine group contrasts with disubstituted phenylamines (e.g., 3,4-dimethyl in Compound 4 ), which showed enhanced Nrf2 activation due to steric and electronic effects.

Key Observations :

  • Compound X’s synthesis likely parallels methods for nitro-pyrimidines (e.g., ), but the morpholin-4-ylethylamino group may require palladium-catalyzed coupling (similar to Compound 232 ).

Table 3: Functional Comparisons

Compound Biological Activity Physicochemical Properties Reference
Compound X Hypothesized: Kinase/Nrf2 modulation Moderate solubility (morpholine), polar N/A
Compound 4 Potent Nrf2 activation (EC50 = 1.2 µM) Lipophilic (logP = 2.8)
Compound 232 Kinase inhibition (IC50 < 100 nM) High solubility (methylpiperazine)
Antimicrobial activity Crystalline, weak H-bonding

Key Observations :

  • Nrf2 Activation: Disubstituted phenylamines (Compound 4 ) outperform monosubstituted analogues, suggesting Compound X’s phenylamine may require optimization for enhanced activity.
  • Solubility : Morpholine and methylpiperazine groups (Compounds X and 232) improve solubility compared to halogenated pyrimidines ( ).
  • Crystallinity : highlights the role of hydrogen bonding in crystal packing, which may influence Compound X’s formulation stability.

Biological Activity

The compound {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an amino group and a morpholine moiety. Its chemical structure can be represented as follows:

C15H20N6O2\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}_2
PropertyValue
Molecular Weight320.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through various pathways:

  • p38 MAPK Inhibition : The compound has been noted for its ability to inhibit the p38 MAPK pathway, which is crucial in cell stress responses and inflammation. In particular, related compounds have demonstrated IC50 values in the nanomolar range against p38 MAPK, indicating strong inhibitory potential .
  • TNFα and IL-6 Production : The compound also affects cytokine production, inhibiting TNFα and IL-6 in various cell lines, which are important markers in inflammatory processes linked to cancer progression .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that similar pyrimidine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 4.69 µM to 156.47 µM against various bacterial strains such as E. coli and S. aureus .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Cytokine Modulation : By modulating the production of inflammatory cytokines, the compound may help mitigate tumor growth and metastasis.
  • Cell Cycle Arrest : Evidence suggests that related compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Study on Anticancer Effects

A study conducted on a series of pyrimidine derivatives revealed that one compound closely related to this compound exhibited significant antitumor activity in vivo. The compound was administered orally in a murine model with results indicating a reduction in tumor size and improved survival rates compared to controls .

Clinical Relevance

The potential application of this compound in clinical settings is under investigation, particularly for its use as a targeted therapy in cancers characterized by overactive p38 MAPK signaling.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing {6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves (i) formation of the pyrimidine core, (ii) functionalization with nitro and amino groups, and (iii) introduction of morpholine-derived substituents. For example, analogous pyrimidine derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligand) under inert atmospheres, followed by nitro group reduction using Fe powder/NH₄Cl . Optimizing parameters like temperature (80–100°C), solvent polarity (e.g., toluene or ethanol), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of amine nucleophiles) is critical for achieving >70% yields .

Q. How can structural integrity and purity of this compound be validated during synthesis?

  • Methodology : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) with <5 ppm error .
  • Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology : Initial screens focus on antimicrobial and anticancer activity:

  • Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitro group derivatives showing enhanced activity .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with structural analogs demonstrating sub-µM potency via enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro to amino reduction) impact bioactivity and target selectivity?

  • Data Analysis : Nitro groups enhance electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., bacterial DNA gyrase). Reduction to amino groups (via Fe/NH₄Cl) increases hydrogen-bonding capacity, altering selectivity toward eukaryotic targets like kinases . For example, 5-nitro derivatives exhibit 10-fold higher antibacterial activity than 5-amino analogs, while the latter show improved anticancer profiles .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The morpholine moiety often participates in hydrophobic pocket interactions, while the nitro group forms π-stacking with aromatic residues .
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) predicts charge distribution and reactive sites, correlating with experimental SAR data .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across cell lines) be resolved?

  • Methodology :

  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour exposure, 10% FBS media) to minimize variability .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, nitro-substituted pyrimidines may inadvertently inhibit cytochrome P450 enzymes, altering metabolic pathways .

Structural and Mechanistic Insights

Q. What crystallographic or spectroscopic evidence supports the proposed hydrogen-bonding network in this compound?

  • Data : Analogous pyrimidine derivatives exhibit intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing planar conformations. Weak C–H⋯O interactions (e.g., methyl to methoxy groups at 3.2 Å) further contribute to crystal packing .

Q. How does the morpholine substituent influence solubility and pharmacokinetic properties?

  • Analysis : Morpholine’s oxygen atom enhances water solubility via hydrogen bonding (logP reduction by ~1.5 units). However, its conformational flexibility may reduce membrane permeability, necessitating prodrug strategies (e.g., hydrochloride salt formation) .

Comparative Analysis Table

Property Nitro-Substituted Derivative Amino-Substituted Analog Reference
Antibacterial Activity MIC = 0.5 µg/mL (S. aureus)MIC = 5.0 µg/mL
Anticancer Activity IC₅₀ = 2.3 µM (HeLa)IC₅₀ = 0.8 µM
Solubility (LogP) 1.80.9

Key Research Gaps

  • Synergistic Effects : Combinatorial studies with existing antibiotics (e.g., β-lactams) to overcome resistance .
  • In Vivo Toxicity : ADMET profiling in rodent models to assess hepatic clearance and CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.